molecular formula C11H22O3 B14285184 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol CAS No. 141418-51-1

1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol

Cat. No.: B14285184
CAS No.: 141418-51-1
M. Wt: 202.29 g/mol
InChI Key: VIWMDJZLHUTBGQ-UHFFFAOYSA-N
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Description

1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol is an organic compound with a complex structure that includes both ether and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol typically involves the reaction of but-1-en-1-ol with 3-butoxypropan-2-ol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a simpler alcohol.

    Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of but-1-en-1-one or but-1-en-1-al.

    Reduction: Formation of but-1-en-1-ol.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol exerts its effects involves interactions with various molecular targets. The ether and alcohol groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic attack and electrophilic addition, depending on the specific reaction conditions.

Comparison with Similar Compounds

  • 1-[(But-1-en-1-yl)oxy]-2-butoxyethane
  • 1-[(But-1-en-1-yl)oxy]-4-butoxybutane

Comparison: 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol is unique due to its specific combination of ether and alcohol functional groups, which provide distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability and versatility in chemical reactions.

Properties

CAS No.

141418-51-1

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

1-but-1-enoxy-3-butoxypropan-2-ol

InChI

InChI=1S/C11H22O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h5,7,11-12H,3-4,6,8-10H2,1-2H3

InChI Key

VIWMDJZLHUTBGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(COC=CCC)O

Origin of Product

United States

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